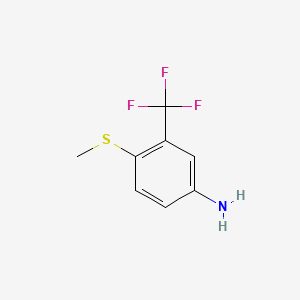

4-Methylthio-3-(trifluoromethyl)aniline

Übersicht

Beschreibung

4-Methylthio-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3NS It is characterized by the presence of a trifluoromethyl group and a methylthio group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthio-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the methylthio group onto the aniline ring. One common method is through the use of trifluoromethylation reagents and methylthiolation reagents under controlled conditions. For example, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, while the methylthio group can be introduced using methylthiolating agents like methylthiol chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylthio-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Methylthio-3-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the compound's biological activity, making it a valuable building block in drug design.

- Case Study : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, the synthesis of antitumor agents has been facilitated by using this compound as a precursor, leading to compounds with improved efficacy and specificity against specific biological pathways .

Agricultural Chemicals

In the realm of agrochemicals, this compound is utilized in the formulation of herbicides and pesticides. The trifluoromethyl group contributes to enhanced potency and selectivity in targeting pests while minimizing environmental impact.

- Application Example : The compound has been incorporated into the development of trifluoromethyl-containing phthalic acid diamides, which are effective pesticides. These derivatives have shown improved performance in crop protection against various diseases and pests .

Material Science

The compound is also significant in materials science, particularly in polymer formulations. Its incorporation into polymers enhances thermal stability and chemical resistance, making it suitable for durable materials used in industrial applications.

- Properties Table :

| Property | Value |

|---|---|

| Boiling Point | 204 °C |

| Density | 1.220 g/mL at 25 °C |

| Flash Point | 215 °F |

| Solubility | Slightly in DMSO |

| Color | Pale Orange to Light Brown |

This table summarizes key physical properties that contribute to its utility in material applications.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other compounds. Its reactivity facilitates accurate laboratory results, making it an essential tool for chemists.

- Analytical Method Example : The compound is employed in various detection methods, enhancing the sensitivity and specificity of assays used in chemical analysis .

Chemical Reactions and Mechanisms

The compound undergoes several chemical reactions that expand its applicability:

- Oxidation : Can yield nitro or nitroso derivatives.

- Reduction : Converts nitro groups to amino groups.

- Electrophilic Aromatic Substitution : Allows further functionalization of the benzene ring.

These reactions are pivotal for synthesizing more complex molecules in pharmaceutical and agrochemical research .

Wirkmechanismus

The mechanism of action of 4-Methylthio-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The methylthio group can participate in various chemical reactions, potentially modifying the activity of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methylthio-3-(trifluoromethyl)phenol

- 4-Methylthio-3-(trifluoromethyl)benzoic acid

- 4-Methylthio-3-(trifluoromethyl)benzaldehyde

Uniqueness

4-Methylthio-3-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl and methylthio groups on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research applications.

Biologische Aktivität

4-Methylthio-3-(trifluoromethyl)aniline, with the CAS number 63094-56-4, is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, while the methylthio group may influence its interaction with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8F3N

- Molecular Weight : 195.15 g/mol

- Structure : The compound features a trifluoromethyl group attached to the aromatic ring, which is substituted with a methylthio group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly proteins and enzymes. The trifluoromethyl group enhances the compound's binding affinity to targets due to increased electron-withdrawing effects, which may stabilize interactions through hydrogen bonding and hydrophobic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

- Antiproliferative Activity : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds.

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Assay Type | IC50 Value |

|---|---|---|---|

| Antiproliferative | Pancreatic cancer cell lines | IC50 = 0.5 µM | |

| Antiprotozoal | E. histolytica | IC50 = 0.740 µM | |

| Cytotoxicity | Various cell lines | IC50 = 1.2 µM |

Case Studies

- Antiproliferative Effects : A study demonstrated that this compound exhibited significant antiproliferative activity against pancreatic cancer cells with an IC50 value of approximately 0.5 µM, indicating its potential as a chemotherapeutic agent .

- Antiprotozoal Activity : In vitro testing against E. histolytica showed that derivatives of trifluoromethyl anilines, including this compound, had potent antiprotozoal effects, with an IC50 value of 0.740 µM . This suggests that modifications in the aniline structure can enhance bioactivity against protozoan parasites.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been noted for potential toxicity, particularly through oral ingestion and skin contact . It is classified as toxic if swallowed and can cause serious eye irritation .

Eigenschaften

IUPAC Name |

4-methylsulfanyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBRGNWOSWJCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619818 | |

| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63094-56-4 | |

| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.